molecular formula C18H17N5S B11078211 1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-

1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-

Cat. No.: B11078211
M. Wt: 335.4 g/mol
InChI Key: GWODYZHEZLPPAM-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-: is a hybrid compound that combines benzimidazole and 1,2,4-triazole moieties. Let’s break down its structure:

Preparation Methods

The synthetic route to obtain this compound involves the reaction of appropriate starting materials. Unfortunately, specific details about the preparation methods and industrial production remain scarce in the literature.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substituents on the benzimidazole and triazole rings can be modified through substitution reactions.

    Reduction: Reduction of functional groups (e.g., nitro groups) is also possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The specific products formed depend on the reaction conditions and substituents. For example, substitution at the triazole ring or benzimidazole nitrogen can yield different derivatives.

Scientific Research Applications

Comparison with Similar Compounds

While detailed comparisons are limited, researchers may explore related compounds like other benzimidazole-triazole hybrids or structurally similar antifungal agents.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C18H17N5S/c1-2-23-17(13-8-4-3-5-9-13)21-22-18(23)24-12-16-19-14-10-6-7-11-15(14)20-16/h3-11H,2,12H2,1H3,(H,19,20)

InChI Key

GWODYZHEZLPPAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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